Tert-butyl (4-aminobutyl)(methyl)carbamate citrate
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Overview
Description
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a chemical compound with the molecular formula C10H22N2O2. It is also known by other names such as 1-BOC-AMINO-1,4-BUTANEDIAMINE and (4-AMINOBUTYL)CARBAMIC ACID E-TERT-BUTYL ESTER HYDROCHLORIDE . This compound is used in various scientific research applications, particularly in organic synthesis and the development of biologically active compounds .
Preparation Methods
The synthesis of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative, gives the desired product. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and tetrabutylammonium bromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of omisertinib (AZD9291), a compound used in cancer therapy. It is also used in the creation of protected amino acids and other complex organic molecules. Additionally, this compound is utilized in the synthesis of functionalized carbamates and α-alkyl-α-aminosilanes, highlighting its versatility in various chemical transformations.
Mechanism of Action
The mechanism of action of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, modulating various biological processes .
Comparison with Similar Compounds
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate can be compared with other similar compounds such as N-Boc-1,4-butanediamine, N-Boc-1,3-propanediamine, and N-Boc-ethylenediamine . These compounds share similar structural features and are used in similar applications, particularly in organic synthesis and the development of biologically active molecules. this compound is unique in its specific reactivity and the types of derivatives it can form, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H30N2O9 |
---|---|
Molecular Weight |
394.42 g/mol |
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H22N2O2.C6H8O7/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
HUEHVKFOOSABHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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